N-allyl-N'-(2-methoxybenzyl)thiourea
Description
N-Allyl-N'-(2-methoxybenzyl)thiourea is a disubstituted thiourea derivative characterized by an allyl group (-CH₂CHCH₂) attached to one nitrogen atom and a 2-methoxybenzyl group (C₆H₄(OCH₃)-CH₂-) attached to the other. Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, enhancing their electronic and coordination properties due to sulfur's polarizability and lone pair availability .
The synthesis of such compounds typically involves nucleophilic substitution or multicomponent reactions. For example, N-allylthiourea derivatives are often synthesized by reacting allyl isothiocyanate with amines or by modifying preformed thioureas with benzoyl chlorides (Schotten-Baumann method) .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-8-13-12(16)14-9-10-6-4-5-7-11(10)15-2/h3-7H,1,8-9H2,2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZALNZPJLTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N’-(2-methoxybenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 2-methoxybenzylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the desired thiourea derivative.
Industrial Production Methods: Industrial production of N-allyl-N’-(2-methoxybenzyl)thiourea follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-N’-(2-methoxybenzyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the allyl or methoxybenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiourea derivatives.
Substitution: Substituted thiourea derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-allyl-N’-(2-methoxybenzyl)thiourea is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of thiazoles, thiazolines, and other sulfur-containing heterocycles.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: N-allyl-N’-(2-methoxybenzyl)thiourea has potential applications in medicinal chemistry. It is investigated for its anticancer, antiviral, and antimicrobial properties. Its ability to interact with biological targets makes it a promising lead compound for new therapeutic agents.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It is employed in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-allyl-N’-(2-methoxybenzyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The allyl and methoxybenzyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiourea Compounds
Structural and Electronic Comparisons
A. Substituent Effects on Electronic Properties
- N-Allyl-N'-Benzoylthiourea Derivatives ():
Substitution with electron-withdrawing groups (e.g., 4-methyl, 4-methoxy) on the benzoyl ring enhances analgesic activity. For instance, N-allyl-N'-(4-methoxybenzoyl)thiourea showed higher activity than diclofenac, attributed to increased lipophilicity (ClogP = 3.2) and hydrogen-bonding capacity .- Key Data :
| Compound | ClogP | ED₅₀ (mg/kg) |
|---|---|---|
| N-Allyl-N'-benzoylthiourea | 2.8 | 12.5 |
| N-Allyl-N'-(4-methoxybenzoyl) | 3.2 | 8.7 |
B. Methoxy vs. Hydroxy Substituents
- This difference may reduce lipophilicity (ClogP ≈ 2.5) but enhance solubility in aqueous media .
Crystallographic and Spectroscopic Features
- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ():
Crystallizes in the thione form with shortened C–S (1.68 Å) and C–N (1.34 Å) bonds, forming centrosymmetric dimers via N–H···S interactions . - N-Benzyl-N'-(2'-acetamido)thiourea (): Displays distinct ¹H-NMR signals at δ 4.04 (C-5) and δ 4.66 (C-1), correlating with allyl and benzyl substituent environments .
Q & A
Q. What synthetic methodologies are optimal for preparing N-allyl-N'-(2-methoxybenzyl)thiourea, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting allyl isothiocyanate with 2-methoxybenzylamine under reflux in anhydrous solvents like dichloromethane or acetonitrile. Reaction optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
- Stoichiometry : A 1:1 molar ratio of isothiocyanate to amine minimizes unreacted intermediates .
- Catalysis : Acidic or basic catalysts (e.g., triethylamine) improve yield by facilitating deprotonation of the amine .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).
Q. How can spectroscopic techniques (e.g., IR, NMR) characterize the structural features of this compound?
Methodological Answer:
- IR Spectroscopy : Key peaks include:
- ν(N–H) : 3200–3300 cm⁻¹ (stretching of thiourea NH groups) .
- ν(C=S) : 1250–1350 cm⁻¹ (thiocarbonyl stretch) .
- ν(C–O) : ~1220 cm⁻¹ (methoxy group) .
- ¹H/¹³C NMR :
- Allyl group : δ 5.2–5.8 ppm (vinyl protons), δ 4.5–4.8 ppm (–CH₂– group) .
- Methoxybenzyl group : δ 3.8 ppm (OCH₃ singlet), δ 6.8–7.3 ppm (aromatic protons) .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 250 (exact mass depends on isotopic pattern).
Q. What are the preliminary biological activities observed for this compound, and how are these assays designed?
Methodological Answer: Initial bioactivity screening typically includes:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are determined using serial dilutions (1–256 µg/mL) .
- Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase) using fluorogenic substrates .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence the biological activity and stability of this compound derivatives?
Methodological Answer:
- Lipophilicity : Electron-withdrawing groups (e.g., –CF₃, –Cl) enhance membrane permeability, as shown in SAR studies of analogous thioureas .
- Hydrogen Bonding : Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets. Comparative docking studies with –OCH₃ vs. –NO₂ substituents reveal differences in binding modes .
- Stability : Accelerated degradation studies (40°C/75% RH) show methoxy derivatives degrade 20% slower than hydroxylated analogs due to reduced oxidative susceptibility .
Q. What computational strategies (e.g., DFT, molecular docking) elucidate the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the C=S group often acts as an electrophilic center .
- Molecular Docking (AutoDock/Vina) : Docking into ATP-binding sites of kinases (e.g., EGFR) reveals hydrogen bonds between thiourea NH and kinase residues (e.g., Met793). Binding energy scores correlate with IC₅₀ values from in vitro assays .
- MD Simulations : 100-ns trajectories assess complex stability; RMSD < 2 Å indicates stable binding .
Q. How can crystallographic data resolve contradictions in reported biological activities of thiourea derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves structural ambiguities (e.g., trans-cis isomerism) that affect bioactivity. For example, the 2-methoxy group in this compound adopts a planar conformation, enabling π-stacking with aromatic enzyme residues .
- Hydrogen-Bonding Networks : Crystal packing analysis (e.g., C=O⋯H–N interactions) explains solubility differences across derivatives. Derivatives with extended H-bonding show reduced cellular uptake but higher target affinity .
Q. What experimental designs address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations post-administration to correlate in vitro IC₅₀ with effective doses in murine models .
- Metabolite Identification : Microsomal incubation (human liver microsomes) identifies detoxification pathways (e.g., glutathione conjugation) that reduce in vivo toxicity .
- 3D Tumor Spheroids : Mimic in vivo tumor microenvironments; compound penetration is assessed via confocal microscopy using fluorescent analogs .
Q. How do environmental factors (pH, temperature) impact the degradation pathways of this compound in aqueous systems?
Methodological Answer:
- Hydrolytic Degradation : LC-MS monitors degradation products at pH 2–10. Under alkaline conditions (pH > 9), the thiourea moiety hydrolyzes to urea, reducing bioactivity .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C, with activation energy (Eₐ) calculated via Kissinger method .
- Photodegradation : UV-Vis spectroscopy tracks breakdown under UV light; methoxy groups reduce radical formation compared to hydroxylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
